2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462665
InChI: InChI=1S/C16H26N2O/c1-14(2)18(10-11-19)16-8-9-17(13-16)12-15-6-4-3-5-7-15/h3-7,14,16,19H,8-13H2,1-2H3
SMILES: CC(C)N(CCO)C1CCN(C1)CC2=CC=CC=C2
Molecular Formula: C16H26N2O
Molecular Weight: 262.39 g/mol

2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol

CAS No.:

Cat. No.: VC13462665

Molecular Formula: C16H26N2O

Molecular Weight: 262.39 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol -

Specification

Molecular Formula C16H26N2O
Molecular Weight 262.39 g/mol
IUPAC Name 2-[(1-benzylpyrrolidin-3-yl)-propan-2-ylamino]ethanol
Standard InChI InChI=1S/C16H26N2O/c1-14(2)18(10-11-19)16-8-9-17(13-16)12-15-6-4-3-5-7-15/h3-7,14,16,19H,8-13H2,1-2H3
Standard InChI Key VCXQSAHZUMWOIS-UHFFFAOYSA-N
SMILES CC(C)N(CCO)C1CCN(C1)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CCO)C1CCN(C1)CC2=CC=CC=C2

Introduction

2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol is a complex organic compound with the molecular formula C16H26N2OC_{16}H_{26}N_{2}O and a molecular weight of 262.39 g/mol. This compound features a pyrrolidine ring substituted with a benzyl group, an isopropyl-amino group, and an ethanol moiety. Its stereochemistry is denoted by the (S)-configuration, making it a chiral molecule .

Identifiers

  • IUPAC Name: 2-[[(3S)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]ethanol .

  • InChI: InChI=1S/C16H26N2O/c1-14(2)18(10-11-19)16-8-9-17(13-16)12-15-6-4-3-5-7-15/h3-7,14,16,19H,8-13H2,1-2H3/t16-/m0/s1 .

  • SMILES: CC(C)N(CCO)[C@H]1CCN(C1)CC2=CC=CC=C2 .

Synthesis and Preparation

The synthesis of 2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol typically involves multi-step chemical reactions starting from commercially available precursors. The preparation often includes:

  • Formation of the pyrrolidine ring.

  • Benzylation at position 1 of the pyrrolidine.

  • Introduction of the isopropyl-amino group via reductive amination or related methods.

  • Addition of the ethanol moiety through alkylation or similar techniques.

Detailed experimental procedures for this compound are not readily available in public literature but may involve advanced organic synthesis techniques.

Applications and Potential Uses

Although specific applications for this compound are not well-documented, its structural features suggest potential uses in:

  • Pharmaceutical Research: The presence of a chiral center and functional groups like hydroxyl and amino groups makes it a candidate for drug discovery.

  • Chemical Intermediates: It may serve as a precursor in the synthesis of more complex molecules.

  • Biological Activity Studies: Similar compounds have been studied for their bioactivity, including receptor binding or enzyme inhibition.

Analytical Methods

Characterization of this compound typically involves:

  • Nuclear Magnetic Resonance (NMR): For structural elucidation and stereochemical confirmation.

    • 1H^{1}H-NMR and 13C^{13}C-NMR spectra provide detailed insights into its molecular framework.

  • Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as hydroxyl (-OH) and amino (-NH).

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